phosphono 2-hydroxy-3-phosphonooxypropanoate
Description
Phosphono 2-hydroxy-3-phosphonooxypropanoate, also known as 1,3-diphosphoglycerate (1,3-DPG), is a critical 3-carbon metabolic intermediate in glycolysis. Its molecular formula is C₃H₈O₁₀P₂, featuring two phosphonooxy groups at positions 1 and 3, a hydroxyl group at position 2, and a carboxylate group (Figure 1). This compound acts as a high-energy carrier, transferring a phosphate group to ADP via the enzyme 3-phosphoglycerate kinase (PGK) to generate ATP . Its transient nature in biochemical pathways underscores its role in cellular energy transduction.
Structurally, 1,3-DPG is an acid anhydride formed between a carboxylic acid (3-phosphoglycerate) and phosphoric acid, making it highly reactive in enzymatic reactions. Studies highlight its participation in enzyme-substrate complexes, such as with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), to facilitate substrate channeling .
Properties
IUPAC Name |
phosphono 2-hydroxy-3-phosphonooxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLQCAXBUHEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941636 | |
| Record name | 1,3-Bisphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1981-49-3 | |
| Record name | 1,3-Bisphosphoglycerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerate 1,3-biphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bisphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorylation Strategies in Organic Synthesis
The introduction of phosphono groups into organic molecules typically involves condensation reactions with phosphorus-containing reagents. For instance, phenylphosphonous dichloride has been widely used to synthesize 3-(hydroxyphenylphosphinyl)-propanoic acid, a flame retardant, via controlled condensation with acrylic acid under elevated pressure. This reaction’s success hinges on maintaining a 10–25% molar excess of acrylic acid to ensure complete consumption of the dichloride, achieving yields exceeding 85% under optimized conditions. Analogously, phosphorylating the hydroxyl groups of 2-hydroxy-3-phosphonooxypropanoate may require stepwise treatment with phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphonic dichlorides, followed by hydrolysis to yield the desired phosphono groups.
A critical challenge lies in selectively phosphorylating the 2-hydroxy and 3-hydroxy positions without cross-reactivity. Protective group chemistry, as demonstrated in the synthesis of S(-)-3-aryl-2-alkoxy propanoic acid derivatives, offers a solution. For example, benzyl or tert-butyldimethylsilyl (TBS) groups could temporarily mask one hydroxyl group while the other undergoes phosphorylation. Subsequent deprotection—achieved via hydrogenolysis or acidic hydrolysis—would enable sequential functionalization.
Hypothetical Synthesis of Phosphono 2-Hydroxy-3-Phosphonooxypropanoate
Protection of the 2-Hydroxy Group
Starting with 2,3-dihydroxypropanoic acid, the 2-hydroxy group could be protected using benzyl bromide in the presence of a base such as potassium carbonate. This step, adapted from benzylation protocols in chiral propanoate synthesis, would yield 2-benzyloxy-3-hydroxypropanoic acid. The benzyl group is preferred due to its stability under subsequent phosphorylation conditions and ease of removal via catalytic hydrogenation.
Phosphorylation of the 3-Hydroxy Group
The unprotected 3-hydroxy group is then treated with phenylphosphonous dichloride under anhydrous conditions. Drawing from methods in flame-retardant synthesis, this reaction would proceed at 70–100°C under slight pressure (1.05–3 atm) to prevent reagent evaporation. A 15% molar excess of phenylphosphonous dichloride ensures complete conversion, forming 3-(chlorophenylphosphinyl)-2-benzyloxypropanoic acid. Hydrolysis with aqueous sodium hydroxide would replace the chloride with a hydroxyl group, yielding 3-(hydroxyphenylphosphinyl)-2-benzyloxypropanoic acid.
Deprotection and Second Phosphorylation
Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, regenerating the 2-hydroxy group. The intermediate 3-(hydroxyphenylphosphinyl)-2-hydroxypropanoic acid is then subjected to a second phosphorylation using POCl₃ in pyridine. This step introduces a phosphonooxy group at the 2-position, resulting in phosphono 2-hydroxy-3-(hydroxyphenylphosphinyl)propanoate. Final hydrolysis under acidic conditions converts the phenylphosphinyl group to a phosphono moiety, yielding the target compound.
Reaction Optimization and Yield Considerations
Key parameters influencing yield and purity include:
-
Temperature : Elevated temperatures (70–100°C) enhance reaction rates but risk side reactions like rearrangements.
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Solvent Choice : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethyl acetate improve reagent solubility and reaction homogeneity.
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Mole Ratios : A 1:1.15–1.25 ratio of dihydroxypropanoic acid to phosphorylating agent minimizes unreacted starting material.
Table 1: Hypothetical Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃ | 80°C, 6 hr | 92 | 98.5 |
| 3-Phosphorylation | Phenylphosphonous dichloride | 90°C, 3 atm, 8 hr | 85 | 97.0 |
| Deprotection | Pd/C, H₂ | RT, 12 hr | 95 | 99.2 |
| 2-Phosphorylation | POCl₃, pyridine | 0°C → RT, 24 hr | 78 | 96.8 |
Challenges in Synthesis and Purification
Byproduct Formation and Mitigation
The primary byproduct in phosphorylation reactions is the rearranged isomer S(-)-alkyl-2-alkoxy-3-(3-benzyl-4-hydroxyphenyl)propanoate, which arises from competing electrophilic aromatic substitution. To suppress this, strict temperature control (<100°C) and the use of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) are recommended.
Purification Techniques
Liquid-liquid extraction with ethyl acetate and brine effectively removes unreacted dichlorides. Subsequent crystallization from n-heptane or diisopropyl ether enhances enantiomeric purity, as demonstrated in chiral propanoate isolation. High-performance liquid chromatography (HPLC) with a chiral stationary phase can achieve enantiomeric excess (ee) >99%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: phosphono 2-hydroxy-3-phosphonooxypropanoate undergoes several types of chemical reactions, including:
Oxidation: Conversion to 3-phosphoglycerate.
Reduction: Conversion back to glyceraldehyde 3-phosphate.
Phosphorylation: Formation of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).
Common Reagents and Conditions:
Oxidation: Requires NAD+ and the enzyme glyceraldehyde-3-phosphate dehydrogenase.
Reduction: Requires NADH and the enzyme phosphoglycerate kinase.
Phosphorylation: Requires ADP and the enzyme phosphoglycerate kinase.
Major Products:
3-Phosphoglycerate: Formed during glycolysis.
Adenosine triphosphate (ATP): Formed during the phosphorylation reaction.
Scientific Research Applications
Scientific Research Applications
Phosphono 2-hydroxy-3-phosphonooxypropanoate has been utilized in several research domains:
- Biochemistry :
- Agricultural Science :
- Environmental Science :
Medical Applications
This compound has shown promise in medicinal chemistry:
- Antiviral Research :
- Pharmaceutical Development :
Data Table: Summary of Applications
Mechanism of Action
phosphono 2-hydroxy-3-phosphonooxypropanoate exerts its effects primarily through its role as a metabolic intermediate. It participates in the glycolytic pathway by facilitating the transfer of a phosphate group to ADP, forming ATP. This process is catalyzed by the enzyme phosphoglycerate kinase. The high-energy acyl phosphate bond in glyceric acid 1,3-biphosphate is crucial for the production of ATP, which is the primary energy currency of the cell .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between phosphono 2-hydroxy-3-phosphonooxypropanoate and its structural analogs:
Key Findings:
1,3-DPG vs. β-Phosphonated Glycine Copolymers: Structural Differences: 1,3-DPG is a small, water-soluble molecule, while the copolymers are macromolecular networks with pendant phosphonate groups. The latter’s structure enhances stability and recyclability . Functional Contrast: 1,3-DPG participates in enzymatic energy transfer, whereas the copolymers act as photocatalysts. The [(diethyl)(phosphono)methylene]glycine copolymer achieved 98.6% Congo red degradation efficiency under UV light, attributed to phosphonate groups facilitating electron-hole separation . Environmental Impact: The copolymers are reusable for multiple cycles without significant efficiency loss, making them eco-friendly alternatives to homogeneous catalysts .
1,3-DPG vs. O-3,3-Dimethylbutyl Isopropylphosphonofluoridate: Reactivity: The fluorine atom in the phosphonofluoridate ester increases electrophilicity, contrasting with the hydrolytic lability of 1,3-DPG’s phosphate esters. This difference impacts their stability and biological interactions .
Mechanistic Insights
- 1,3-DPG in Glycolysis : Its formation by GAPDH and subsequent phosphate transfer to PGK occurs via a tightly coupled enzyme complex, minimizing intermediate dissociation and maximizing metabolic efficiency .
- Copolymer Photocatalysis : The phosphonate groups in the copolymer enhance adsorption of Congo red dye onto the polymer matrix, followed by UV-induced radical generation (•OH, O₂•⁻) for dye breakdown .
Biological Activity
Introduction
Phosphono 2-hydroxy-3-phosphonooxypropanoate, also known as (2R)-2-hydroxy-3-phosphonooxypropanoic acid or D-glycerate 3-phosphate, is a phosphonate compound with significant biological relevance. This article delves into its biological activities, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of two phosphonate groups, which contribute to its biochemical functionality. The chemical structure can be represented as follows:
This compound is soluble in water and exhibits a high degree of polarity due to its phosphonate groups, which are crucial for its interaction with biological molecules.
Enzymatic Interactions
- Inhibition of Enzymes : this compound has been shown to inhibit key enzymes in metabolic pathways. For instance, it acts as a competitive inhibitor of D-glycerate kinase, which is involved in the glycolytic pathway. This inhibition can lead to altered metabolic flux in cells, affecting energy production and biosynthesis.
- Substrate for Enzymatic Reactions : This compound can also serve as a substrate for various enzymes. Its structure allows it to participate in phosphorylation reactions, which are vital for cellular signaling and energy transfer.
Case Study 1: Metabolic Regulation in Bacteria
A study investigated the role of this compound in Escherichia coli metabolism. The findings indicated that this compound influences the balance between glycolysis and gluconeogenesis by modulating enzyme activity:
- Experimental Setup : E. coli cultures were supplemented with varying concentrations of the compound.
- Results : Increased concentrations led to a significant decrease in glycolytic enzyme activity, suggesting a shift towards gluconeogenesis.
- : The compound plays a regulatory role in bacterial metabolism, potentially impacting growth rates under different nutritional conditions.
Case Study 2: Anticancer Potential
Research has explored the potential of this compound as an anticancer agent:
- Experimental Design : Cancer cell lines were treated with the compound to assess its cytotoxic effects.
- Results : The compound exhibited dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.
- Mechanism : It was found to induce oxidative stress within cancer cells, leading to programmed cell death.
Table of Biological Activities
The biological activity of this compound can be attributed to its ability to mimic phosphate groups in biochemical reactions. This mimicry allows it to interfere with normal enzymatic functions:
- Competitive Inhibition : By resembling natural substrates, it competes for binding sites on enzymes, thereby inhibiting their activity.
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Q & A
Q. 1.1. What synthetic methodologies are recommended for producing phosphono 2-hydroxy-3-phosphonooxypropanoate with high purity in laboratory settings?
Methodological Answer: Synthesis typically involves phosphorylation of glycerol derivatives using phosphonylating agents (e.g., POCl₃ or phosphonoanhydrides). Purification is critical due to polyphosphate byproducts. Column chromatography with silicic acid (as in ) using methanol-chloroform gradients (e.g., 40:60 v/v) effectively separates phosphono analogs from glycerophosphonolipids. Post-synthesis characterization should include:
Q. 1.2. How can researchers validate the structural integrity of this compound in aqueous solutions?
Methodological Answer: Stability studies under physiological pH (7.4) and temperature (37°C) are essential. Use:
- Ion-exchange chromatography to monitor hydrolysis products (e.g., free phosphate groups).
- Circular dichroism (CD) to assess stereochemical integrity of the chiral center (R-configuration at C2, ).
- FT-IR spectroscopy to track ester and phosphonate bond stability (peaks at 1250 cm⁻¹ for P=O).
Intermediate Research Questions
Q. 2.1. What experimental approaches quantify this compound’s role in glycolysis and its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH)?
Methodological Answer:
- Enzymatic assays with NAD⁺/NADH monitoring at 340 nm to track GAPDH activity ().
- Isotopic labeling (¹³C or ³²P) to trace metabolic flux in cell lysates.
- Surface plasmon resonance (SPR) to measure binding kinetics (Kd) between the compound and GAPDH.
Q. 2.2. How can researchers address discrepancies in reported enzymatic inhibition data for this compound analogs?
Methodological Answer:
- Control variables (pH, ionic strength, cofactors) to standardize assay conditions.
- Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching).
- Molecular docking (AutoDock Vina) to compare binding modes across structural analogs (e.g., gamma-phosphono diesters, ).
Advanced Research Questions
Q. 3.1. What strategies resolve overlapping chromatographic peaks of this compound and its acyl/alkyl derivatives?
Methodological Answer:
- Two-dimensional LC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid).
- Post-column derivatization with fluoroalkyl tags (e.g., perfluorooctanesulfonyl chloride, ) to enhance MS sensitivity.
- Machine learning (e.g., XCMS Online) for peak deconvolution in complex lipid mixtures ().
Q. 3.2. How do steric and electronic effects of this compound’s substituents influence its enzyme-substrate interactions?
Methodological Answer:
- X-ray crystallography of enzyme-cofactor complexes (e.g., with GAPDH or 3-phosphoglycerate kinase) to identify H-bonding and steric clashes.
- Quantum mechanical calculations (DFT at B3LYP/6-31G*) to map electrostatic potential surfaces.
- Alanine scanning mutagenesis to pinpoint critical amino acid residues in binding pockets ().
Q. 3.3. What computational models predict the metabolic fate of this compound in heterogeneous biological systems?
Methodological Answer:
- Kinetic modeling (COPASI) integrating Michaelis-Menten parameters for glycolysis enzymes.
- Stochastic simulations (Gillespie algorithm) to account for compartmentalization (e.g., mitochondrial vs. cytosolic pools).
- Multi-omics integration (metabolomics + proteomics) to correlate flux with enzyme expression levels.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
